Jak3/btk-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jak3/btk-IN-1 is a dual inhibitor that specifically targets and inhibits Janus kinase 3 (Jak3) and Bruton’s tyrosine kinase (Btk). These kinases play crucial roles in immune signaling and are important targets in the treatment of autoimmune diseases . This compound has shown potential in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer .
Méthodes De Préparation
The synthesis of Jak3/btk-IN-1 involves several steps. One common method includes the reaction of 4-bromo-nitrobenzene with bis(pinacolato)diboron to form benzene pinacol borate. This intermediate then reacts with 2,4-dichloropyrimidine to yield the desired compound . The preparation method for in vivo studies involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300), Tween 80, and distilled water .
Analyse Des Réactions Chimiques
Jak3/btk-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Jak3/btk-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of Jak3 and Btk signaling pathways. In biology, it helps in understanding the role of these kinases in immune cell signaling and development. In medicine, this compound is being investigated for its potential to treat autoimmune diseases, inflammatory conditions, and certain cancers . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mécanisme D'action
Jak3/btk-IN-1 exerts its effects by simultaneously inhibiting the Jak3 and Btk signaling pathways. Jak3 is primarily involved in immune cell signaling, while Btk plays a crucial role in B cell development and function. By targeting these kinases, this compound disrupts the signaling pathways that contribute to autoimmune diseases and certain cancers . The compound binds to the active sites of Jak3 and Btk, preventing their activation and subsequent signaling .
Comparaison Avec Des Composés Similaires
Jak3/btk-IN-1 is unique due to its dual inhibition of both Jak3 and Btk. Similar compounds include other Jak inhibitors such as tofacitinib and ruxolitinib, which primarily target Jak1 and Jak2, respectively . Additionally, Btk inhibitors like ibrutinib specifically target Btk but do not inhibit Jak3 . The dual inhibition provided by this compound offers a synergistic effect, making it a promising candidate for the treatment of autoimmune diseases and certain cancers .
Conclusion
This compound is a potent dual inhibitor with significant potential in the treatment of autoimmune diseases and certain cancers. Its unique mechanism of action and wide range of scientific research applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C25H28N8O |
---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
1-[(3R)-3-[[2-[(1-ethylpyrazol-4-yl)amino]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H28N8O/c1-3-21(34)32-12-8-11-18(15-32)28-24-22-20(17-9-6-5-7-10-17)14-26-23(22)30-25(31-24)29-19-13-27-33(4-2)16-19/h3,5-7,9-10,13-14,16,18H,1,4,8,11-12,15H2,2H3,(H3,26,28,29,30,31)/t18-/m1/s1 |
Clé InChI |
RFHWLYCWPJCJSE-GOSISDBHSA-N |
SMILES isomérique |
CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)C4=CC=CC=C4)C(=N2)N[C@@H]5CCCN(C5)C(=O)C=C |
SMILES canonique |
CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)C4=CC=CC=C4)C(=N2)NC5CCCN(C5)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.